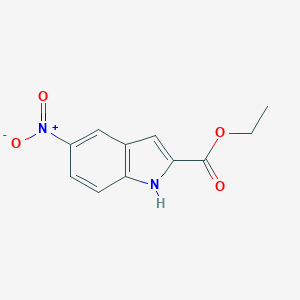

Ethyl 5-nitroindole-2-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFJMQCNICEPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299657 | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-57-3 | |

| Record name | 16732-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 5-nitroindole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The document details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry. It serves as a precursor for the synthesis of a range of bioactive molecules, including inhibitors of indoleamine 2,3-dioxygenase (IDO) and the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1] The synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most prevalent and efficient method for its preparation is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.

Core Synthesis Pathway: Fischer Indole Synthesis

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of a hydrazone via the Japp-Klingemann reaction, followed by the Fischer indole synthesis for the final cyclization.

Step 1: Japp-Klingemann Reaction for Hydrazone Formation

The first step involves the reaction of a diazonium salt with a β-keto-ester to form a hydrazone.[2][3][4] In this specific synthesis, p-nitrophenyl diazonium chloride is reacted with ethyl 2-methylacetoacetate. The resulting intermediate is ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Step 2: Fischer Indole Synthesis for Cyclization

The hydrazone intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring system.[4][5] Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, leading to the formation of this compound.[1][6][7]

The overall synthesis pathway can be visualized as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Intermediate)

This protocol is based on the principles of the Japp-Klingemann reaction.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl 2-methylacetoacetate

-

Sodium acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Dissolve p-nitroaniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the p-nitrophenyl diazonium chloride solution.

-

In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

Add a solution of sodium acetate in water to the ethyl 2-methylacetoacetate solution and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 0-5 °C.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Synthesis of this compound

This protocol details the Fischer indole cyclization of the hydrazone intermediate.

Materials:

-

Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate

-

Polyphosphoric acid (PPA)

-

Ice water

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, add Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (10 g, 0.042 mol).[1]

-

Slowly add polyphosphoric acid (110 g) to the flask.[1]

-

Heat the mixture to 100 °C with continuous stirring.[1]

-

Maintain the reaction at this temperature for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Slowly pour the reaction mixture into a large amount of ice water to quench the reaction and precipitate the product.[1]

-

Collect the green solid precipitate by filtration.[1]

-

Wash the filter cake with cold water.[1]

-

Dry the product in a vacuum drying oven to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant (Hydrazone) | Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate | [1] |

| Reactant Amount | 10 g (0.042 mol) | [1] |

| Catalyst | Polyphosphoric acid | [1] |

| Catalyst Amount | 110 g | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product | This compound | [1] |

| Product Yield (Mass) | 8.9 g | [1] |

| Product Yield (Percentage) | 90.2% | [1] |

| Product Appearance | Green solid | [1] |

Experimental Workflow and Logic

The logical flow of the synthesis process, from starting materials to the final product, is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Fischer indole synthesis provides a robust and high-yielding pathway for the production of this compound. The use of polyphosphoric acid as a catalyst in the cyclization of the corresponding hydrazone intermediate is a well-established and efficient method. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving high yields and purity of the final product.

References

- 1. This compound | 16732-57-3 [chemicalbook.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Japp-Klingemann_reaction [chemeurope.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a nitro group and an ethyl carboxylate moiety, imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential roles in biological signaling pathways and its analysis within a drug development workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems, designing synthetic routes, and developing suitable formulations.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1] |

| Molecular Weight | 234.21 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 220-225 °C | [1][2] |

| Boiling Point | 376.52 °C (rough estimate) | [1] |

| Density | 1.3240 g/cm³ (rough estimate) | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference |

| Water Solubility | Negligible | [1][2] |

| pKa (predicted) | 13.26 ± 0.30 |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail standardized experimental methodologies for key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis. This method consists of the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone, which is then cyclized in the presence of a catalyst like polyphosphoric acid.[3]

Protocol:

-

Hydrazone Formation: An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate. The reaction is typically carried out at a temperature between 20 °C and 60 °C for 20-60 minutes. The resulting intermediate, ethyl pyruvate-4-nitrophenylhydrazone, is then collected.[3]

-

Cyclization: The collected hydrazone is mixed with a catalyst, such as polyphosphoric acid, in a suitable solvent like benzene. The mixture is heated to between 85 °C and 115 °C for 20-60 minutes to induce the Fischer indole cyclization, yielding this compound.[3]

-

Purification: The crude product is then purified, typically through recrystallization, to obtain the final compound with high purity.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[4]

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[5]

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Meltemp apparatus, alongside a calibrated thermometer.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Boiling Point

Due to its high estimated boiling point, the determination requires specific techniques to avoid decomposition.

Protocol (Capillary Method):

-

A few milliliters of the sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Solubility

Given its negligible water solubility, methods for poorly soluble compounds are employed.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at the given temperature.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound. As this compound has a predicted high pKa, its experimental determination requires specific methods.

Protocol (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-organic co-solvent).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.[8]

Potential Signaling Pathway Involvement and Drug Discovery Workflow

While the specific signaling pathways directly modulated by this compound are not extensively documented, its structural class (indoles and nitroaromatics) provides clues to its potential biological activities. Indole derivatives are known to interact with a variety of biological targets and signaling pathways.[9][10] For instance, some nitroindole compounds have been shown to act as antagonists for serotonin receptors like 5-HT2A.[11] Furthermore, the broader class of indole compounds has been implicated in the modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[9]

The following diagrams illustrate a potential signaling pathway and a generalized experimental workflow for the analysis of this compound in a drug discovery context.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. google.com [google.com]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-nitroindole-2-carboxylate (CAS: 16732-57-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitroindole-2-carboxylate, with CAS number 16732-57-3, is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a nitroindole core, renders it a versatile building block for the development of a diverse array of pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Fischer indole reaction, and its significant applications in drug discovery. Notably, it serves as a key precursor in the synthesis of the anti-HIV drug Delavirdine and various indoleamine 2,3-dioxygenase (IDO) inhibitors. Furthermore, this document elucidates the role of 5-nitroindole derivatives in targeting the c-Myc G-quadruplex and inducing apoptosis through reactive oxygen species (ROS) generation, highlighting its potential in the development of novel anticancer therapeutics.

Chemical and Physical Properties

This compound is typically a yellow to brown powder.[1][2] A compilation of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16732-57-3 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [3] |

| Molecular Weight | 234.21 g/mol | [3] |

| Appearance | Yellow to brown powder | [1][2] |

| Melting Point | 220-225 °C | [4] |

| Boiling Point | 429.5 °C at 760 mmHg | [4] |

| Density | 1.393 g/cm³ | [4] |

| Solubility | Negligible in water | [4][5] |

| Purity | ≥ 98% (HPLC) | [3] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a complete, unified spectral analysis is not available in a single source, the following table summarizes the key spectral information gathered from multiple references.

| Spectroscopy | Observed Peaks / Data | Reference(s) |

| ¹H NMR | Available, but specific peak lists with assignments are not fully detailed in the provided search results. A spectrum is available for viewing. | [6][7] |

| ¹³C NMR | Available, but specific peak lists with assignments are not fully detailed in the provided search results. | [6] |

| IR Spectroscopy | Spectra are available, but detailed peak assignments are not provided in the search results. | [6] |

| Mass Spectrometry | A mass spectrum (GC) of an acetylated derivative is available, suggesting the parent compound is amenable to MS analysis. | [8] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.

Experimental Protocol: Fischer Indole Synthesis

Materials:

-

Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Three-necked flask

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, add 10 g (0.042 mol) of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.[10]

-

Slowly add 110 g of polyphosphoric acid to the flask under mechanical stirring.[10]

-

Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.[10]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[10]

-

Upon completion of the reaction, stop heating and allow the mixture to cool to room temperature.[10]

-

Quench the reaction by slowly pouring the mixture into a large volume of ice water.[10]

-

Collect the resulting precipitate by filtration and wash the filter cake with cold water.[10]

-

Dry the collected green solid product, this compound, in a vacuum drying oven.[10]

Yield: 8.9 g (90.2%)[10]

Applications in Drug Development

This compound is a valuable starting material for the synthesis of several classes of therapeutic agents.[2][3][11]

Synthesis of Delavirdine (Anti-HIV Agent)

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[11][12] this compound is a key intermediate in its multi-step synthesis.[11][13]

Synthetic Pathway Overview:

The synthesis of Delavirdine from this compound involves the following key transformations:

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[11]

-

Reduction: The nitro group is reduced to an amino group.[11]

-

Sulfonylation: The amino group is reacted with a sulfonyl chloride to introduce the sulfonylamino moiety.[11]

-

Coupling: The resulting indole intermediate is coupled with a pyridylpiperazine intermediate to form Delavirdine.[11]

Precursor to Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

This compound is utilized as a reagent in the synthesis of indol-2-yl ethanones, which are novel inhibitors of indoleamine 2,3-dioxygenase (IDO).[2][10] IDO is an enzyme implicated in tumor immune escape, making its inhibitors a promising class of cancer immunotherapeutics.

Anticancer Activity via c-Myc G-Quadruplex Binding and ROS Induction

Derivatives of 5-nitroindole have been shown to exhibit anticancer activity by targeting the c-Myc oncogene.[10] These compounds can bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc gene, leading to the downregulation of its expression.[14] This, in turn, induces cell cycle arrest and apoptosis.

Furthermore, these derivatives can increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.[15]

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[5] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[5] Store in a cool, dry place away from incompatible materials and strong oxidants.[5]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool in the construction of complex, biologically active molecules. Its established role in the synthesis of Delavirdine and its emerging potential in the development of novel anticancer agents that target fundamental cellular processes underscore its continued importance in the quest for new and effective therapeutics. This guide provides a foundational resource for researchers working with this key chemical intermediate.

References

- 1. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 16732-57-3 [chemicalbook.com]

- 3. whitman.edu [whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound(16732-57-3) 1H NMR spectrum [chemicalbook.com]

- 7. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. journalirjpac.com [journalirjpac.com]

- 13. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

- 14. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 5-nitroindole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 5-nitroindole-2-carboxylate. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where this compound serves as a valuable intermediate.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data from these analytical techniques are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in this search |

A complete, tabulated list of chemical shifts and coupling constants was not available in the searched resources. A representative spectrum is available from commercial suppliers.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in this search |

Specific 13C NMR data for this compound was not found in the performed search.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Assignment |

| Data not available in this search |

Detailed IR absorption peaks were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| Data not available in this search |

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern, were not found in the conducted search.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions.

Reaction Scheme

Caption: Fischer indole synthesis of this compound.

Materials and Methods

-

p-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Toluene or other suitable solvent

-

Ice

-

Standard laboratory glassware and equipment

Procedure

-

Formation of the Hydrazone:

-

In a suitable reaction flask, dissolve p-nitrophenylhydrazine hydrochloride in water.

-

Separately, dissolve an equimolar amount of ethyl pyruvate in ethanol.

-

Add the ethanolic solution of ethyl pyruvate to the aqueous solution of p-nitrophenylhydrazine hydrochloride.

-

Stir the mixture at a temperature between 20°C and 60°C for 20 to 60 minutes.

-

The resulting precipitate, the hydrazone intermediate, is collected by filtration, washed with water, and dried.

-

-

Fischer Indole Cyclization:

-

To a dry reaction flask, add the previously synthesized hydrazone intermediate.

-

Add polyphosphoric acid as the catalyst and a suitable solvent such as toluene.

-

Heat the reaction mixture to a temperature between 85°C and 115°C and maintain for 20 to 60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

-

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound is performed using a standard analytical workflow.

Caption: General workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitroindole-2-carboxylate

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 5-nitroindole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules, including novel indoleamine 2,3-dioxygenase (IDO) inhibitors and the reverse transcriptase inhibitor Delavirdine.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several established methods in organic chemistry. The most prominent and widely documented of these is the Fischer indole synthesis. Alternative routes such as the Reissert and Hemetsberger indole syntheses offer different approaches starting from distinct precursors.

1. Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][3] In the context of this compound, this reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of a substituted phenylhydrazine and an α-keto ester.

The primary starting materials for this pathway are:

-

p-Nitrophenylhydrazine (or its hydrochloride salt)

-

Ethyl pyruvate

The reaction proceeds by first forming the ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate intermediate, which is then cyclized, typically using a strong acid catalyst like polyphosphoric acid, to yield the final product.[1][4]

2. Reissert Indole Synthesis:

The Reissert indole synthesis provides an alternative route to indole derivatives.[5][6] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6][7]

The key starting materials for this pathway are:

-

4-Nitro-o-toluidine (or a related o-nitrotoluene derivative)

-

Diethyl oxalate

The initial condensation product, an ethyl o-nitrophenylpyruvate, is then reduced to induce cyclization and form the indole ring.[5][8]

3. Nitration of Indoline-2-carboxylic Acid Derivatives:

Another approach involves the direct nitration of a pre-existing indoline-2-carboxylic acid framework, followed by dehydrogenation.[9]

The starting materials for this route include:

-

Indoline-2-carboxylic acid (or its methyl ester)

-

A nitrating agent (e.g., urea nitrate/H₂SO₄)[9]

-

A dehydrogenating agent (e.g., DDQ or MnO₂)[9]

4. Hemetsberger Indole Synthesis:

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[10][11][12]

The starting material for this pathway is a:

While this method can provide good yields, the synthesis and stability of the azido starting material can be challenging.[10]

Experimental Protocols

The following section details the experimental protocol for the most common synthetic route, the Fischer indole synthesis.

Synthesis of this compound via Fischer Indole Synthesis:

This protocol is based on the cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate using polyphosphoric acid.[1]

Step 1: Formation of the Hydrazone Intermediate (Implied)

While some procedures start directly with the pre-formed hydrazone, its synthesis involves the condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[4]

Step 2: Cyclization

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).[1]

-

Slowly add polyphosphoric acid (110 g) to the flask.[1]

-

Heat the mixture to 100 °C under continuous mechanical stirring.[1]

-

Maintain the reaction at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[1]

-

Quench the reaction by slowly pouring the mixture into a large volume of ice water.[1]

-

Collect the resulting precipitate by filtration.[1]

-

Wash the filter cake with cold water.[1]

-

Dry the collected green solid product in a vacuum drying oven to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the Fischer indole synthesis of this compound as described in the literature.

| Parameter | Value | Reference |

| Starting Material (Hydrazone) | 10 g (0.042 mol) | [1] |

| Polyphosphoric Acid | 110 g | [1] |

| Reaction Temperature | 100 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield (Mass) | 8.9 g | [1] |

| Product Yield (Percentage) | 90.2% | [1] |

| Melting Point | 220-225 °C | [13] |

Visual Diagrams of Synthetic Pathways

The following diagrams illustrate the logical workflow of the primary synthetic routes to this compound.

Caption: Fischer Indole Synthesis for this compound.

Caption: Reissert Indole Synthesis Pathway.

Caption: Synthesis via Nitration of an Indoline Precursor.

References

- 1. This compound | 16732-57-3 [chemicalbook.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl 5-nitroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of Ethyl 5-nitroindole-2-carboxylate, a valuable intermediate in medicinal chemistry. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst. Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability in the synthesis of a wide array of substituted indoles, which are core scaffolds in many pharmaceuticals.[1]

The general mechanism involves the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1] The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and polyphosphoric acid (PPA).[1]

Synthesis of this compound

The synthesis of this compound via the Fischer indole method is a two-step process. The first step involves the formation of the hydrazone intermediate, ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate, from 4-nitrophenylhydrazine hydrochloride and ethyl pyruvate. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product.

Reactants and Product Data

The following tables summarize the key quantitative data for the starting materials, the intermediate, and the final product.

Table 1: Properties of Starting Materials

| Compound | 4-Nitrophenylhydrazine Hydrochloride | Ethyl Pyruvate |

| CAS Number | 636-99-7 | 617-35-6 |

| Molecular Formula | C₆H₈ClN₃O₂ | C₅H₈O₃ |

| Molecular Weight | 189.60 g/mol | 116.12 g/mol |

| Appearance | Yellow to orange crystalline solid | Colorless to light yellow liquid |

| Melting Point | ~200 °C (decomposes) | -58 °C |

| Boiling Point | Not applicable | 144 °C |

| Density | Not available | 1.045 g/mL at 25 °C |

Table 2: Properties of the Intermediate

| Compound | Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate |

| CAS Number | 73647-04-8 |

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| Appearance | Yellow-orange solid |

| Purity | ≥98% |

Table 3: Properties of the Final Product

| Compound | This compound |

| CAS Number | 16732-57-3 |

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| Appearance | Yellow to brown powder |

| Melting Point | 220-225 °C |

| Boiling Point | 376.52 °C (rough estimate) |

| Water Solubility | Negligible |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Formation)

Materials:

-

4-nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction flask, dissolve 4-nitrophenylhydrazine hydrochloride in water.

-

Separately, prepare a solution of ethyl pyruvate in ethanol.

-

Add the ethanolic solution of ethyl pyruvate to the aqueous solution of 4-nitrophenylhydrazine hydrochloride.

-

Stir the reaction mixture at a temperature between 20 °C and 60 °C for 20-60 minutes.

-

The formation of a yellow-orange precipitate indicates the formation of the hydrazone.

-

Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the collected solid under vacuum to yield ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Step 2: Fischer Indole Synthesis of this compound (Cyclization)

Materials:

-

Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (from Step 1)

-

Polyphosphoric acid (PPA)

-

Ice water

Procedure:

-

In a dry three-necked flask equipped with a mechanical stirrer, add polyphosphoric acid (110 g).

-

Slowly heat the polyphosphoric acid to 100 °C with stirring.

-

Carefully add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (10 g, 0.042 mol) to the hot PPA.

-

Maintain the reaction mixture at 100 °C for 2 hours, with continuous monitoring by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a large beaker containing ice water to quench the reaction and precipitate the product.

-

Collect the resulting solid by filtration and wash the filter cake with cold water.

-

Dry the green solid product in a vacuum drying oven to obtain this compound. A yield of approximately 90.2% has been reported for this step.[1]

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

Spectroscopic Data

The following table summarizes the available spectroscopic data for the final product.

Table 4: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data is available and can be found in chemical databases. |

| ¹³C NMR | Spectral data is available and can be found in chemical databases. |

| IR (KBr) | Characteristic peaks are expected for N-H, C=O (ester), and NO₂ functional groups. |

| Mass Spec. | Expected m/z: 234.06 (M⁺). |

Mandatory Visualizations

Reaction Workflow

The overall workflow for the synthesis is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

The detailed mechanism of the Fischer indole synthesis is illustrated below.

Caption: Mechanism of the Fischer Indole Synthesis.

Applications and Significance

This compound is a significant intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor in the synthesis of indol-2-yl ethanones, which have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and other diseases.[1] Furthermore, it serves as a building block for the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

Conclusion

This technical guide has provided a detailed protocol and comprehensive data for the Fischer indole synthesis of this compound. The presented information, including reaction conditions, purification methods, and key physical and chemical properties, serves as a valuable resource for researchers in organic and medicinal chemistry. The straightforward and high-yielding nature of this synthesis makes it an attractive route for obtaining this important chemical intermediate for drug discovery and development.

References

An In-depth Technical Guide to Ethyl 5-nitroindole-2-carboxylate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-nitroindole-2-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical agents. This document details its chemical structure, molecular weight, and physicochemical properties, and provides an experimental protocol for its synthesis. Furthermore, it explores its critical role in the development of antiviral and anticancer therapies, illustrated through detailed signaling pathways and synthetic workflow diagrams.

Chemical Structure and Properties

This compound is an organic compound featuring a nitroindole core structure. Its chemical and physical properties are summarized below.

Chemical Structure:

The structure of this compound is characterized by an indole ring system, with a nitro group substituted at the 5-position and an ethyl carboxylate group at the 2-position.

Molecular Formula: C₁₁H₁₀N₂O₄[1][2][3]

SMILES: CCOC(=O)c1cc2cc(--INVALID-LINK--[O-])ccc2[nH]1[4]

Quantitative Data Summary:

The key physicochemical properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 234.21 g/mol | [1][2][3][5] |

| Appearance | Yellow to brown powder | [2] |

| Melting Point | 220-225 °C | [1][2] |

| Boiling Point | 376.52 °C (estimate) | [2] |

| Density | 1.3240 g/cm³ (estimate) | [2] |

| Water Solubility | Negligible | [1][2] |

| pKa | 13.26 ± 0.30 (Predicted) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer indole synthesis. A detailed experimental protocol is as follows:

Reaction: Cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate in the presence of polyphosphoric acid.

Procedure:

-

To a dry 500 mL three-necked flask, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).

-

Slowly add polyphosphoric acid (110 g) to the flask under mechanical stirring.

-

Heat the mixture to 100 °C and maintain this temperature for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.

-

Quench the reaction by slowly pouring the mixture into a large volume of ice water.

-

Collect the resulting precipitate by filtration.

-

Wash the filter cake with cold water.

-

Dry the collected green solid product in a vacuum drying oven to yield this compound.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs). Its utility is highlighted in the development of antiviral and anticancer drugs.

Intermediate in the Synthesis of Delavirdine

This compound is a key starting material in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6] The synthetic workflow from this compound to Delavirdine is a multi-step process.

Precursor for Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound also serves as a reagent in the synthesis of indol-2-yl ethanones, which are being investigated as novel inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.

Signaling Pathways

The therapeutic agents derived from this compound target critical biological pathways involved in viral replication and cancer progression.

Mechanism of Action of Delavirdine

Delavirdine functions by inhibiting the HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents DNA synthesis.

IDO1 Pathway in Cancer Immunotherapy

The IDO1 enzyme plays a crucial role in tumor immune evasion. By catabolizing tryptophan, IDO1 depletes this essential amino acid in the tumor microenvironment, which inhibits the proliferation and function of effector T cells. Additionally, the resulting kynurenine metabolites promote the generation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response. IDO1 inhibitors, synthesized from precursors like this compound, aim to block this immunosuppressive pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-nitroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 5-nitroindole-2-carboxylate, alongside detailed, best-practice experimental protocols for determining its solubility and stability. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide combines existing data with established scientific principles and regulatory guidelines to offer a robust framework for its study and handling.

Physicochemical Properties

This compound is a yellow to brown powder.[1][2][3] It is stable under normal laboratory temperatures and pressures.[4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [1][4] |

| Molecular Weight | 234.21 g/mol | [1][5] |

| CAS Number | 16732-57-3 | [3] |

| Melting Point | 220-225 °C | [1][2][5] |

| Appearance | Yellow to brown powder | [1][2][3] |

| Water Solubility | Negligible | [1][2][4][5] |

| Boiling Point (est.) | 376.52 - 429.5 °C at 760 mmHg | [1][2] |

| Flash Point (est.) | 213.5 ± 23.2 °C | [1][2] |

| Density (est.) | 1.3240 - 1.393 g/cm³ | [1][2] |

Solubility Profile and Determination

The aqueous solubility of this compound is reported to be negligible.[1][2][4][5] For drug development purposes, understanding its solubility in various organic solvents and biorelevant media is crucial. The following is a standard protocol for determining the solubility of a poorly water-soluble compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for solubility measurements.[6]

-

Materials:

-

This compound

-

A selection of solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol, and relevant buffers).

-

Vials with screw caps.

-

A constant temperature shaker bath.

-

A calibrated analytical balance.

-

A validated analytical method for quantification (e.g., HPLC-UV).

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

-

Data Presentation: The results should be tabulated to show the solubility in mg/mL or µg/mL for each solvent at the tested temperatures.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[10]

Experimental Protocols for Forced Degradation

The following protocols are based on the ICH Q1A(R2) guideline.[7] A target degradation of 5-20% is generally considered optimal.[7][8]

A. Hydrolytic Degradation

-

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified water

-

Heating block or water bath

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water. A co-solvent like acetonitrile or methanol may be needed if the compound has low aqueous solubility.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

-

B. Oxidative Degradation

-

Materials:

-

This compound

-

3% Hydrogen Peroxide (H₂O₂)

-

Validated stability-indicating HPLC method

-

-

Procedure:

-

Prepare a solution of this compound in a suitable solvent and add 3% H₂O₂.

-

Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

-

Analyze samples at different time points to quantify the remaining parent compound and any degradation products.

-

C. Photolytic Degradation

This study should be conducted according to ICH Q1B guidelines.[11][12][13][14]

-

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a light source emitting both UV and visible light (e.g., Xenon lamp).

-

Quartz cuvettes or other suitable transparent containers.

-

Dark control samples.

-

Validated stability-indicating HPLC method.

-

-

Procedure:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

-

Simultaneously, protect identical samples from light (dark controls) and keep them under the same temperature and humidity conditions.

-

Analyze the exposed and dark control samples at the end of the exposure period.

-

D. Thermal Degradation

-

Materials:

-

This compound (solid)

-

Oven with controlled temperature and humidity.

-

Validated stability-indicating HPLC method.

-

-

Procedure:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Withdraw samples at various time points and analyze for degradation.

-

Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated:

-

Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 5-nitroindole-2-carboxylic acid and ethanol.[15][16]

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under oxidative or photolytic conditions.

-

Oxidation of the Indole Ring: The electron-rich indole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[17]

-

Photodegradation: Nitroaromatic compounds are known to be photoreactive.[18][19] Degradation could involve reactions of the nitro group or the indole nucleus.

Postulated Hydrolytic Degradation Pathway

Caption: Postulated pathway for hydrolytic degradation.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[20][21][22] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for aromatic and nitro-containing compounds.[23][24]

Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution to resolve polar and non-polar compounds |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

This method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a comprehensive framework for its investigation. The provided protocols, based on established scientific principles and regulatory guidelines, offer a solid starting point for researchers and drug development professionals. A thorough understanding of these properties is essential for the successful development of any formulation containing this compound.

References

- 1. echemi.com [echemi.com]

- 2. Ethyl-5-nitroindole-2-carboxylate, CAS No. 16732-57-3 - iChemical [ichemical.com]

- 3. This compound | 16732-57-3 [chemicalbook.com]

- 4. This compound | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 5. parchem.com [parchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. jordilabs.com [jordilabs.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. jordilabs.com [jordilabs.com]

- 13. youtube.com [youtube.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scispace.com [scispace.com]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. ijpsr.com [ijpsr.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. researchgate.net [researchgate.net]

Ethyl 5-nitroindole-2-carboxylate: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-nitroindole-2-carboxylate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document covers its commercial availability, detailed synthesis protocols, and its role in the development of novel therapeutics, particularly in oncology.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a yellow to brown powder with purity levels of 98% or higher. Researchers can source this compound from vendors specializing in pharmaceutical intermediates and research chemicals. Below is a summary of key information for procurement.

| Supplier Category | Examples | Typical Purity | CAS Number | Molecular Formula | Molecular Weight |

| Chemical Suppliers | Parchem, Chem-Impex, CymitQuimica | ≥98% (HPLC)[1] | 16732-57-3[1][2][3] | C11H10N2O4[1][2] | 234.21 g/mol [1] |

| Online Marketplaces & Manufacturers | GlobalChemMall, ChemicalBook, Echemi, iChemical, Chemwill Asia Co.,Ltd.[2][4][5][6] | 99%[2][5] | 16732-57-3[2][4][5][6] | C11H10N2O4[2][5] | 234.20800 g/mol [2] |

Physical and Chemical Properties:

| Property | Value |

| Appearance | Yellow to brown powder[4][6] |

| Melting Point | 220-225 °C[5][6] |

| Boiling Point | 429.5 °C at 760 mmHg (estimate)[6] |

| Solubility | Negligible in water[5][6] |

| Storage | Store at 0-8 °C[1] |

Experimental Protocols

The synthesis of this compound is well-documented, with the Fischer indole synthesis being a common and efficient method.

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established synthetic procedures.[4][7]

Reaction Scheme:

p-Nitrophenylhydrazine + Ethyl pyruvate → Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate → this compound

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ice water

-

500 mL three-necked flask

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Formation of Hydrazone: A condensation reaction is first carried out between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[7] An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at a temperature of 20-60°C for 20-60 minutes.[7] The resulting intermediate, ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate, is then collected.[7]

-

Cyclization: To a dry 500 mL three-necked flask, add the synthesized ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (10 g, 0.042 mol).[4]

-

Under mechanical stirring, slowly add polyphosphoric acid (110 g).[4]

-

Heat the mixture to 100 °C and maintain this temperature for 2 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[4]

-

Slowly and carefully pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the product.[4]

-

Collect the precipitate by filtration and wash the filter cake with cold water.[4]

-

Dry the resulting green solid product, this compound, in a vacuum drying oven.[4]

Expected Yield: 8.9 g (90.2%).[4]

Workflow for Synthesis and Purification

References

- 1. chemimpex.com [chemimpex.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 16732-57-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Ethyl-5-nitroindole-2-carboxylate, CAS No. 16732-57-3 - iChemical [ichemical.com]

- 7. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Chemical Reactions of Ethyl 5-nitroindole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its indole core, substituted with both an electron-withdrawing nitro group and an ester functionality, provides a unique platform for a variety of chemical transformations. This guide details the key chemical reactions of this compound, providing in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways to support researchers in their synthetic endeavors. This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including indoleamine 2,3-dioxygenase (IDO) inhibitors and the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1]

Core Reactions and Methodologies

This section provides a detailed exploration of the fundamental chemical transformations involving this compound.

Synthesis via Fischer Indole Cyclization

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor.

Reaction Pathway:

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol:

To a dry 500 mL three-necked flask, ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol) is added. Polyphosphoric acid (110 g) is then added, and the mixture is slowly heated to 100 °C with mechanical stirring. The reaction is maintained at this temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The reaction is quenched by slowly pouring the mixture into a large amount of ice water. The resulting precipitate is collected by filtration, and the filter cake is washed with cold water. The green solid product, this compound, is dried in a vacuum drying oven.[1]

Quantitative Data:

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Melting Point (°C) |

| Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate | Polyphosphoric acid | 100 | 2 | This compound | 90.2 | 220-225 |

Reduction of the Nitro Group

The nitro group at the 5-position of the indole ring can be readily reduced to a primary amine, a key transformation for further functionalization and a critical step in the synthesis of many pharmaceutical agents. Catalytic transfer hydrogenation is a common and effective method.

Reaction Pathway:

Caption: Reduction of the Nitro Group to an Amine.

Experimental Protocol:

In a reaction vessel, this compound (500 mg, 2.1 mmol) is dissolved in ethanol (6 volumes). Ammonium formate (4 equivalents) is added as a solid. 5% Palladium on carbon (10% by weight) is then added under a nitrogen atmosphere. The resulting mixture is heated to reflux under nitrogen for 30 minutes. The reaction mixture is then filtered through Celite®, and the Celite® pad is washed with ethanol (20 volumes). The filtrate is concentrated under reduced pressure to yield the product.

Quantitative Data:

| Starting Material | Reagents | Solvent | Condition | Product | Yield (%) |

| This compound | 5% Pd/C, Ammonium formate | Ethanol | Reflux | Ethyl 5-aminoindole-2-carboxylate | ~100 |

Hydrolysis of the Ethyl Ester

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a prerequisite for subsequent amide bond formation.

Reaction Pathway:

Caption: Hydrolysis of the Ethyl Ester to a Carboxylic Acid.

Experimental Protocol:

To a solution of this compound (24 g, 0.10 mol) in a mixture of methanol (195 mL) and water (389 mL), potassium hydroxide (23.04 g, 0.41 mol) is added. The reaction mixture is heated to reflux at 80 °C for 4 hours. After cooling in an ice bath, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with distilled water, and dried to give the pure product.

Quantitative Data:

| Starting Material | Reagents | Solvents | Temperature (°C) | Time (h) | Product | Yield (%) |

| This compound | Potassium hydroxide | Methanol/Water | 80 | 4 | 5-Nitroindole-2-carboxylic acid | 93 |

Halogenation at the 3-Position

The indole ring is susceptible to electrophilic substitution, and the 3-position is typically the most reactive site. Bromination can be achieved using N-bromosuccinimide (NBS).

Reaction Pathway:

Caption: Bromination of this compound at the 3-position.

Experimental Protocol:

This compound (100 mg, 0.43 mmol) and N-bromosuccinimide (75 mg, 0.43 mmol) are dissolved in 10 mL of DMF. The mixture is stirred at room temperature for 4 hours, with the reaction progress monitored by TLC. After completion, 10 mL of water is added to the reaction mixture, and the solution is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate and filtered. The crude product is purified by silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to give the product as a light yellow solid.

Quantitative Data:

| Starting Material | Reagent | Solvent | Time (h) | Product | Yield (%) |

| This compound | N-Bromosuccinimide (NBS) | DMF | 4 | Ethyl 3-bromo-5-nitroindole-2-carboxylate | 85 |

N-Alkylation

The indole nitrogen can be alkylated by deprotonation with a suitable base followed by reaction with an alkyl halide. This modification is crucial for modulating the biological activity of indole-based compounds.

Reaction Pathway:

References

Methodological & Application

The Versatile Scaffold: Ethyl 5-nitroindole-2-carboxylate in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitroindole-2-carboxylate has emerged as a critical starting material and versatile intermediate in the field of medicinal chemistry. Its unique structural features, particularly the presence of the nitro group and the indole core, provide a reactive handle for a variety of chemical transformations, leading to the synthesis of a diverse range of biologically active molecules. These derivatives have shown significant promise in the development of novel therapeutics for a multitude of diseases, including cancer, HIV, and inflammatory disorders. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this valuable scaffold.

Key Applications in Drug Discovery

This compound serves as a fundamental building block in the synthesis of several classes of therapeutic agents:

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: As a crucial intermediate, it is utilized in the synthesis of indol-2-yl ethanones, which act as novel inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1]

-

Antiviral Agents: It is a key precursor in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]

-

Anticancer Agents: The 5-nitroindole scaffold is a privileged structure in the design of anticancer compounds that function by stabilizing G-quadruplex structures in the c-Myc oncogene promoter, leading to its downregulation.[2]

-

Anti-inflammatory and Analgesic Drugs: Derivatives of this compound are being explored for their potential as anti-inflammatory and analgesic agents.[3]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells

| Compound Reference | Chemical Modification | IC50 (µM) | c-Myc G-Quadruplex Binding (DC50, µM) |

| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | < 10 |

| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | < 10 |

| 12 | Unprotected N-indole 5-nitro compound | > 50 | < 10 |

Data sourced from a study on pyrrolidine-substituted 5-nitroindole derivatives.[2][4]

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound Reference | Target Enzyme | IC50 |

| 7b | 5-LOX | 2.0 nM |

| 7b | COX-2 | 6.3 nM |

| UA-1 (Indole derivative of Ursolic Acid) | Nitric Oxide (NO) inhibition | 2.2 ± 0.4 µM |

Data for 7b from a study on indole based peptidomimetics.[5] Data for UA-1 from a study on indole and amide derivatives of ursolic acid.[6]

Signaling Pathways and Mechanisms of Action

Experimental Protocols

Synthesis of this compound

This protocol is based on the Fischer indole synthesis.

Materials:

-

p-Nitrophenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Hydrazone:

-

Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

-

Dissolve ethyl pyruvate in an ethanolic solution.

-

Mix the two solutions and stir at a temperature between 20-60°C for 20-60 minutes.

-

Collect the resulting precipitate, which is the intermediate ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.[7]

-

-

Fischer Indole Synthesis (Cyclization):

-

In a three-necked flask, add the dried hydrazone intermediate (e.g., 10 g).

-

Slowly add polyphosphoric acid (e.g., 110 g) under mechanical stirring.

-

Heat the mixture to 100°C and maintain this temperature for 2 hours.[1]

-

Alternatively, the reaction can be carried out in a benzene-based solvent like toluene with PPA as a catalyst at 85-115°C for 20-60 minutes.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly pouring the mixture into a large volume of ice water.

-

Collect the precipitate by filtration and wash the filter cake with cold water.

-

Dry the resulting solid, this compound, in a vacuum oven. A yield of approximately 90% can be expected.[1]

-

Synthesis of Delavirdine Intermediate from this compound

This protocol outlines the initial steps for the synthesis of a key intermediate for Delavirdine.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or other suitable base

-